Ethyl (E)-2-decen-4-ynoate

Description

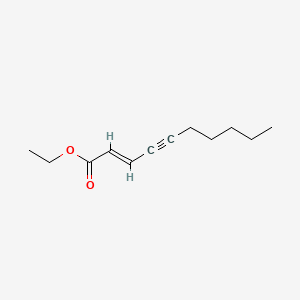

Ethyl (E)-2-decen-4-ynoate (CAS: 66901-42-6) is an ethyl ester characterized by a conjugated enyne system, featuring both a double bond at position 2 and a triple bond at position 4 in its decenynoate backbone. The (E)-configuration of the double bond ensures distinct stereochemical properties, influencing its reactivity and interactions in chemical or biological systems.

Properties

CAS No. |

66901-42-6 |

|---|---|

Molecular Formula |

C12H18O2 |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

ethyl (E)-dec-2-en-4-ynoate |

InChI |

InChI=1S/C12H18O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h10-11H,3-7H2,1-2H3/b11-10+ |

InChI Key |

KWDAVLICMDXFFU-ZHACJKMWSA-N |

Isomeric SMILES |

CCCCCC#C/C=C/C(=O)OCC |

Canonical SMILES |

CCCCCC#CC=CC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (E)-2-decen-4-ynoate can be synthesized through several methods. One common approach is the Steglich esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) . The reaction typically occurs under mild conditions and produces the ester with high efficiency.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-2-decen-4-ynoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, yielding alkenes or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Reagents like sodium methoxide (NaOMe) or ammonia (NH3) can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alkenes or alkanes.

Substitution: Different esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl (E)-2-decen-4-ynoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: this compound is used in the production of fragrances, flavors, and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl (E)-2-decen-4-ynoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The alkyne moiety can also interact with enzymes and other proteins, affecting their activity and function.

Comparison with Similar Compounds

Structural Features and Molecular Properties

Ethyl (E)-2-decen-4-ynoate is compared below with other ethyl esters containing unsaturated carbon chains or functional modifications:

| Compound Name | CAS Number | Molecular Formula | Key Structural Features |

|---|---|---|---|

| This compound | 66901-42-6 | C₁₂H₁₈O₂ | Conjugated enyne (C2 double, C4 triple bond) |

| Ethyl (E)-4-methyl-2-pentenoate | 2351-97-5 | C₈H₁₂O₂ | Branched chain with C2 double bond |

| Ethyl (E)-2-hexenoate | 27829-72-7 | C₈H₁₂O₂ | Linear C6 chain with C2 double bond |

| Ethyl 2-cyanopent-4-enoate | 173908-62-8 | C₈H₉NO₂ | Cyano group at C2, C4 double bond |

Key Observations :

- Chain Length and Branching: this compound has the longest carbon chain (C10 backbone) among the listed compounds, contributing to higher molecular weight (194.27 g/mol) and likely lower volatility compared to shorter-chain analogues like ethyl (E)-2-hexenoate .

- Functional Groups: The presence of both a triple bond and a double bond in this compound distinguishes it from simpler esters like ethyl (E)-4-methyl-2-pentenoate, which contains only a double bond. This enyne system may enhance electrophilic reactivity in cycloaddition or polymerization reactions .

Physicochemical Properties

- Boiling Point: Longer chains (e.g., C10 in this compound) typically exhibit higher boiling points than shorter analogues (e.g., ethyl (E)-2-hexenoate, ~180–200°C) due to increased van der Waals interactions .

- Solubility: Ethyl esters with extended hydrophobic chains are less water-soluble. This compound is expected to be miscible in organic solvents like ethyl acetate (logP ~3.5–4.0), similar to other long-chain esters .

Biological Activity

Ethyl (E)-2-decen-4-ynoate is an organic compound belonging to the class of alkynes and esters, known for its unique structural features and potential biological activities. This article delves into its chemical properties, biological activities, and applications in various fields, supported by data tables and case studies.

This compound has the molecular formula CHO and a molecular weight of 196.29 g/mol. The compound features an alkyne functional group, which is associated with various chemical reactivity patterns including oxidation, reduction, and substitution reactions.

Key Reactions

- Oxidation : this compound can be oxidized to form corresponding carboxylic acids or ketones.

- Reduction : The triple bond can be reduced to form alkenes or alkanes.

- Substitution : Nucleophilic substitution can occur at the ester group, leading to the formation of different esters or amides.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets in biological systems. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which participate in biochemical processes. Additionally, the alkyne moiety may engage in cycloaddition reactions that could lead to biologically active cyclic compounds .

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of alkynes have shown effectiveness against a range of bacterial strains. This suggests that this compound could possess similar activities, potentially making it a candidate for further antimicrobial research.

Enzyme Interaction

This compound is also explored for its interactions with enzymes involved in metabolic pathways. Its structure allows it to act as a substrate or inhibitor in enzyme-catalyzed reactions, which is critical for understanding its role in biological systems .

Case Studies

- Antimycobacterial Activity : A study on structurally similar compounds demonstrated significant activity against Mycobacterium tuberculosis, suggesting that this compound might share similar properties due to its structural features .

- Sensitization Risk Assessment : Research into fragrance ingredients has utilized this compound analogs to derive No Expected Sensitization Induction Levels (NESIL), highlighting its relevance in cosmetic formulations and potential allergenic responses .

Industrial Uses

This compound is utilized in the production of flavors and fragrances due to its fruity aroma profile. It is employed in various formulations aimed at enhancing sensory qualities in consumer products .

Pharmaceutical Research

The compound serves as a building block in organic synthesis, particularly for developing bioactive molecules that may have therapeutic applications . Its ability to form cyclic structures through chemical reactions opens avenues for novel drug development.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 196.29 g/mol |

| Biological Activities | Antimicrobial, Enzyme Interaction |

| Industrial Applications | Flavors, Fragrances |

| Potential Therapeutic Uses | Drug Development |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.